molecular formula C20H26N2O3 B087052 5-Butyl-1-cyclohexyl-3-phenylbarbituric acid CAS No. 1048-69-7

5-Butyl-1-cyclohexyl-3-phenylbarbituric acid

Cat. No. B087052
CAS RN: 1048-69-7
M. Wt: 342.4 g/mol
InChI Key: DWBNPGMYLAYNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-1-cyclohexyl-3-phenylbarbituric acid, also known as phenobarbital, is a barbiturate drug that has been used for over a century as a sedative, hypnotic, and anticonvulsant medication. Despite its long history of use, phenobarbital continues to be an important drug in clinical practice due to its low cost, efficacy, and safety profile. In addition to its clinical uses, phenobarbital has also been extensively studied in the field of scientific research.

Mechanism of Action

Phenobarbital acts as a positive allosteric modulator of the GABA receptor, binding to a specific site on the receptor and enhancing its affinity for GABA. This increases the inhibitory activity of the receptor, leading to a reduction in neuronal excitability and an overall sedative effect. In addition to its effects on the GABA receptor, 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and dopamine.
Biochemical and Physiological Effects:
Phenobarbital has a number of biochemical and physiological effects, including sedation, hypnotic effects, anticonvulsant effects, and respiratory depression. These effects are mediated by the drug's ability to enhance the activity of the GABA receptor, leading to a reduction in neuronal excitability and an overall sedative effect. In addition to its effects on the central nervous system, 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl has also been shown to have effects on the liver, including the induction of drug-metabolizing enzymes.

Advantages and Limitations for Lab Experiments

Phenobarbital has a number of advantages for use in laboratory experiments, including its low cost, availability, and well-established mechanism of action. However, there are also limitations to its use, including the potential for drug interactions and the risk of toxicity at high doses. In addition, the sedative and hypnotic effects of 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl may confound experimental results, particularly in studies involving behavior or cognition.

Future Directions

There are a number of future directions for research involving 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl, including the development of new barbiturate derivatives with improved efficacy and safety profiles, the investigation of the drug's effects on other neurotransmitter systems, and the exploration of its potential therapeutic uses in conditions such as anxiety and depression. In addition, further research is needed to better understand the mechanisms underlying the drug's effects on the liver and to develop strategies for minimizing the risk of drug interactions and toxicity.

Synthesis Methods

Phenobarbital can be synthesized through a variety of methods, including the Fischer indole synthesis and the Borsche-Drechsel cyclization. The Fischer indole synthesis involves the reaction of phenylhydrazine with diethyl malonate to form a hydrazone intermediate, which is then reacted with urea and a suitable alkyl halide to form the final product. The Borsche-Drechsel cyclization involves the reaction of a substituted urea with a suitable ketone or aldehyde to form a barbiturate intermediate, which is then reacted with an alkylating agent to form the final product.

Scientific Research Applications

Phenobarbital has been extensively studied in the field of scientific research due to its ability to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Phenobarbital acts as a positive allosteric modulator of the GABA receptor, increasing the affinity of the receptor for GABA and enhancing its inhibitory activity. This mechanism of action has been implicated in the anticonvulsant, sedative, and hypnotic effects of 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl.

properties

CAS RN

1048-69-7

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

5-butyl-1-cyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H26N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,2-3,5,8-9,12-14H2,1H3

InChI Key

DWBNPGMYLAYNNJ-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3

Canonical SMILES

CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3

synonyms

5-Butyl-1-cyclohexyl-3-phenylbarbituric acid

Origin of Product

United States

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